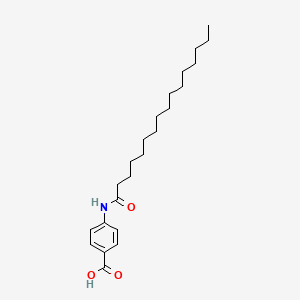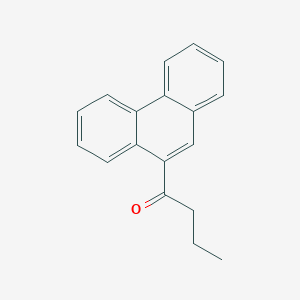
1-Butanone, 1-(9-phenanthrenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 1-(9-phenanthrenyl)- is an organic compound with the molecular formula C18H16O. This compound is characterized by the presence of a butanone group attached to a phenanthrene moiety. Phenanthrene is a polycyclic aromatic hydrocarbon, which contributes to the unique properties of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanone, 1-(9-phenanthrenyl)- can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of phenanthrene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of 1-Butanone, 1-(9-phenanthrenyl)- often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanone, 1-(9-phenanthrenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-9-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(9-phenanthrenyl)-1-butanol, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Phenanthrene-9-carboxylic acid.
Reduction: 1-(9-phenanthrenyl)-1-butanol.
Substitution: Brominated derivatives of phenanthrene.
Aplicaciones Científicas De Investigación
1-Butanone, 1-(9-phenanthrenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 1-(9-phenanthrenyl)- involves interactions with various molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Butanone, 1-phenyl-: Similar in structure but lacks the polycyclic aromatic system of phenanthrene.
1-(7-Octyl-9,10-dihydro-2-phenanthrenyl)-1-butanone: Contains an octyl group, making it more hydrophobic compared to 1-Butanone, 1-(9-phenanthrenyl)-.
Uniqueness: 1-Butanone, 1-(9-phenanthrenyl)- is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
646450-30-8 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-phenanthren-9-ylbutan-1-one |
InChI |
InChI=1S/C18H16O/c1-2-7-18(19)17-12-13-8-3-4-9-14(13)15-10-5-6-11-16(15)17/h3-6,8-12H,2,7H2,1H3 |
Clave InChI |
NWYYYJSVKAUHMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B11967059.png)
![5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967060.png)

![tetramethyl 11bH-pyrido[2,1-a]isoquinoline-1,2,3,4-tetracarboxylate](/img/structure/B11967076.png)
![ethyl 4-[({(3Z)-3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11967090.png)
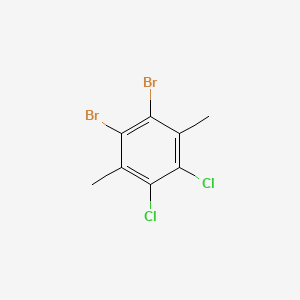
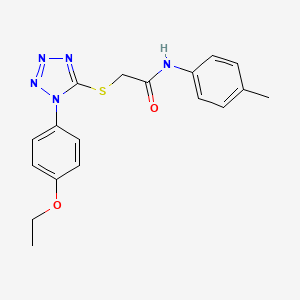
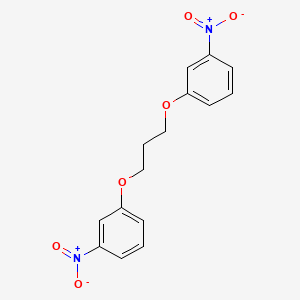

![N-(4-methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11967127.png)
![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967131.png)
![2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967143.png)
![(5Z)-3-Hexyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967153.png)
